molecular formula C21H13BrO6 B11010862 8-Methyl-7-acetoxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one

8-Methyl-7-acetoxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one

Cat. No.: B11010862
M. Wt: 441.2 g/mol
InChI Key: XSMYATBZDBFDCE-UHFFFAOYSA-N
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Description

6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of bichromenes, which are characterized by their fused ring systems and diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of solvents like benzene or petroleum ether and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often involving advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H13BrO6

Molecular Weight

441.2 g/mol

IUPAC Name

[4-(6-bromo-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C21H13BrO6/c1-10-17(26-11(2)23)6-4-14-15(9-19(24)28-20(10)14)16-8-12-7-13(22)3-5-18(12)27-21(16)25/h3-9H,1-2H3

InChI Key

XSMYATBZDBFDCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O)OC(=O)C

Origin of Product

United States

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